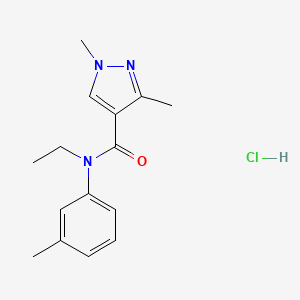

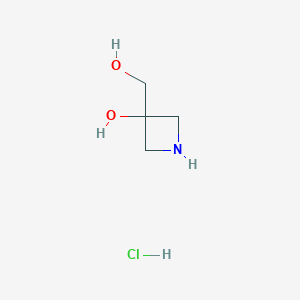

3-(Hydroxymethyl)azetidin-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Hydroxymethyl)azetidin-3-ol hydrochloride is a chemical compound with the CAS Number: 934665-98-2 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is also a alkyl chain-based PROTAC linker . It is a useful intermediate in the synthesis of polypeptides .

Synthesis Analysis

The synthesis of this compound involves hydrogenation of l-(diphenylmethyl)-3-hydroxy azetidine hydrochloride in absolute ethanol at room temperature over Pd(OH)2/C .Molecular Structure Analysis

The molecular weight of this compound is 139.58 . The molecular formula is C4H10ClNO2 .Chemical Reactions Analysis

Azetidines are known for their unique reactivity driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen

Statins and Cardiovascular Health

Statins, such as those derived from 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, have been extensively studied for their role in improving lipid blood levels and reducing atherosclerotic coronary artery disease risk. Research has shown that statins are generally well tolerated and offer significant benefits in reducing cardiovascular morbidity and mortality (Bays, 2006).

Isofraxidin and Its Pharmacological Properties

Isofraxidin, a hydroxy coumarin, has been identified for its multiple pharmacological activities, including anticancer, cardioprotective, and neuroprotective effects. Its diverse biological activities underscore the importance of chemical compounds in medical research and their potential in addressing complex diseases (Majnooni et al., 2020).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs), with their significant antioxidant properties, are critical in studying oxidative stress-related diseases. Research into HCAs like ferulic, coumaric, caffeic, and sinapic acids reveals their potential in managing diseases linked to oxidative stress, highlighting the role of chemical compounds in preventive medicine (Razzaghi-Asl et al., 2013).

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are designed to bind to specific target proteins in the body, leading to their degradation or modification.

Mode of Action

3-(Hydroxymethyl)azetidin-3-ol hydrochloride acts as a linker molecule in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells. In PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein, leading to the degradation of the target protein .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific targets of the ADCs or PROTACs in which it is used . By enabling the selective delivery or degradation of target proteins, it can influence a variety of cellular processes and pathways.

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by the properties of the ADC or PROTAC in which it is incorporated . These properties can include absorption, distribution, metabolism, and excretion (ADME), and can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound are a result of its role in ADCs and PROTACs . In ADCs, it enables the targeted delivery of cytotoxic drugs, leading to the death of specific cells. In PROTACs, it leads to the targeted degradation of specific proteins, altering cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment in the body, such as pH and temperature, as well as factors related to the formulation and administration of the ADC or PROTAC .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c6-3-4(7)1-5-2-4;/h5-7H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETSFBGPJSHZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934665-98-2 |

Source

|

| Record name | 3-(hydroxymethyl)azetidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2944838.png)

![N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2944843.png)

![ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B2944845.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate](/img/structure/B2944856.png)